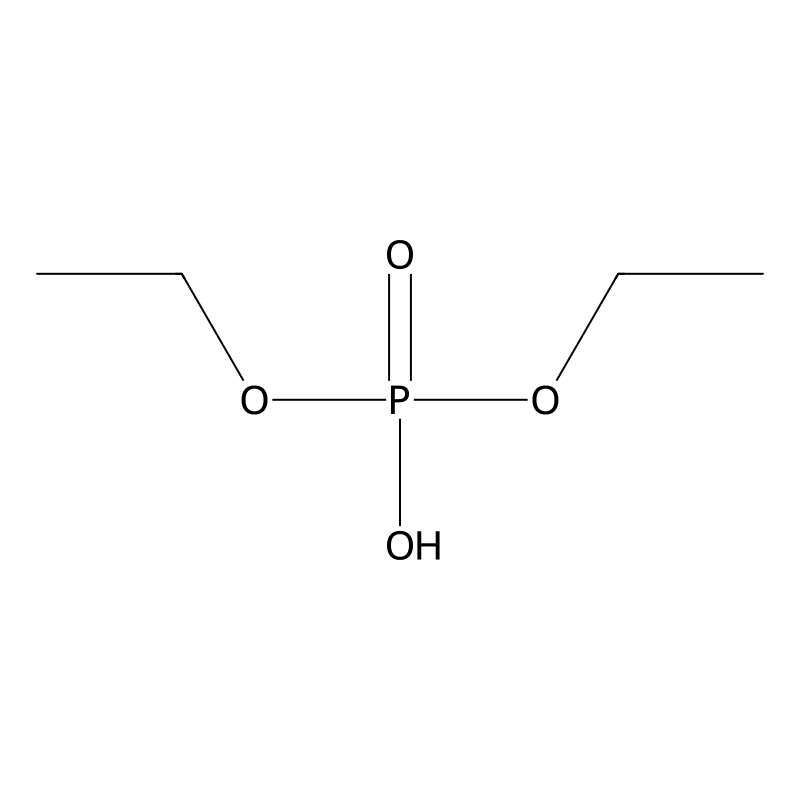

Diethylphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolite of Organophosphorus Pesticides (OPs):

- Many OPs, widely used insecticides, are metabolized in the body or environment to DEP.

- This makes DEP a common biomarker for OP exposure in humans and animals.

- By measuring DEP levels in blood or urine, researchers can assess potential exposure to OPs, which is crucial for studies investigating the health effects of these pesticides.

Potential Biological Effects:

- Recent research suggests that DEP itself might have independent biological effects beyond simply being a marker for OP exposure.

- Studies in animals have shown that chronic exposure to DEP can impact various physiological functions, including:

- These findings suggest that DEP might contribute to some of the adverse health effects associated with OP exposure, although further research is needed to confirm these connections and understand the underlying mechanisms.

Diethyl phosphate is an organophosphorus compound with the chemical formula . It exists primarily as a colorless liquid and is characterized by its tetrahedral molecular geometry. This compound is a dialkyl phosphate, where ethyl groups are attached to the phosphorus atom, making it a significant member of the phosphorus ester family. Diethyl phosphate is commonly used as a reagent in organic synthesis and has various applications in the chemical industry, particularly in the production of other organophosphorus compounds .

While DEP exists naturally in organisms, its specific mechanism of action within biological systems is not entirely clear and requires further investigation [].

Potential roles:

- Intermediate metabolite: DEP might be an intermediate product in some metabolic pathways [].

- Phosphate donor: As mentioned earlier, DEP could potentially donate a phosphate group in specific biological processes.

More research is needed to fully understand the role of DEP in living organisms.

- Hydrolysis: It hydrolyzes to form phosphorous acid, especially in the presence of hydrogen chloride, which accelerates this conversion:

- Alcoholysis: Diethyl phosphate can undergo transesterification when treated with alcohols:

- P-alkylation: The compound can be deprotonated using strong bases like potassium tert-butoxide, allowing for alkylation at phosphorus:

- Hydrophosphonylation: It can add across unsaturated groups, such as aldehydes and imines, forming aminophosphonates through reactions similar to the Abramov reaction .

Diethyl phosphate has been studied for its biological effects, particularly its role as a metabolite of organophosphorus pesticides. Research indicates that chronic exposure to diethyl phosphate can disrupt endocrine functions in animal models, affecting hormone levels and metabolic indicators. For instance, studies have shown alterations in thyroid hormone levels and other endocrine parameters following exposure . Additionally, diethyl phosphate acts as a substrate for various enzymes and may influence metabolic pathways related to xenobiotic metabolism in humans and animals .

Diethyl phosphate can be synthesized through various methods:

- Direct Phosphorylation: One common method involves the reaction of phosphorus trichloride with ethanol:

- Hydrolysis of Diethyl Phosphorochloridate: Another method involves controlled hydrolysis of diethyl phosphorochloridate to yield diethyl phosphate:

These methods highlight the versatility of diethyl phosphate as both a starting material and a product in various synthetic pathways .

Diethyl phosphate has several applications across different fields:

- Chemical Synthesis: It serves as a key reagent in organic synthesis for generating other organophosphorus compounds.

- Agricultural Chemicals: As a metabolite of certain pesticides, it plays a role in understanding pesticide breakdown and environmental impact.

- Pharmaceuticals: Its derivatives are investigated for potential therapeutic uses due to their biological activity.

- Industrial Processes: Diethyl phosphate is utilized in the manufacture of flame retardants and plasticizers .

Studies on diethyl phosphate interactions reveal its capacity to form complexes with various biological molecules. Research has indicated that it may interact with enzymes involved in metabolic processes, potentially influencing their activity. For example, diethyl phosphate's interaction with acetylcholinesterase has been studied to understand its effects on neurotransmitter regulation. These interactions underscore the importance of diethyl phosphate in both environmental chemistry and toxicology .

Diethyl phosphate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethyl Phosphate | Dialkyl phosphate; used in synthesis and as a pesticide metabolite. | |

| Diethyl Phosphite | More reactive; used for generating phosphonates. | |

| Diethyl Chlorophosphate | Electrophilic; used for phosphorylation reactions. | |

| Dimethyl Phosphate | Similar structure but with methyl groups; distinct reactivity patterns. |

Diethyl phosphate is unique due to its dual role as both a reagent in organic synthesis and a significant metabolite of pesticides, which distinguishes it from other similar compounds that may not exhibit such biological relevance or versatility in applications .

Diethylphosphate represents a significant environmental metabolite arising from the degradation of widely used organophosphorus pesticides, particularly chlorpyrifos [1] [2]. The environmental fate and persistence of diethylphosphate in various matrices has become increasingly important due to its formation as a primary degradation product and its potential for accumulation in environmental systems [3]. Understanding the environmental behavior of diethylphosphate requires comprehensive examination of its degradation kinetics, microbial transformation pathways, and persistence characteristics across different environmental compartments [4].

Hydrolysis Kinetics in Aqueous Systems

The hydrolysis of diethylphosphate in aqueous systems represents one of the primary abiotic degradation pathways for this compound [5]. Phosphate diesters, including diethylphosphate, are generally characterized by extremely slow hydrolysis rates under neutral conditions, with the uncatalyzed hydrolysis proceeding with estimated rate constants on the order of 10^-16 s^-1 at 25°C [5]. Research has demonstrated that the hydrolysis of diethylphosphate follows pH-dependent kinetics, with significantly enhanced rates under alkaline conditions [4] [6].

Temperature dependence studies reveal that hydrolysis rate constants increase substantially with elevated temperatures [7] [8]. The activation energy for phosphate diester hydrolysis has been determined through temperature-dependent kinetic studies, showing that rate enhancements of several orders of magnitude occur when temperature increases from 25°C to 100°C [8]. Under alkaline conditions at pH 9.0 to 9.5, the hydrolysis half-life decreases dramatically compared to neutral pH conditions [6].

The mechanism of diethylphosphate hydrolysis involves nucleophilic attack by water molecules at the phosphorus center, leading to sequential cleavage of ethyl groups [9]. Studies using phosphorus-31 nuclear magnetic resonance spectroscopy have identified multiple hydrolysis products, including monoethyl phosphate intermediates and ultimately inorganic phosphate [9]. The hydrolysis pathway proceeds through a stepwise mechanism, with the first hydrolysis step being rate-limiting under most environmental conditions [10].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate constant (neutral pH) | ~10^-16 s^-1 | 25°C, pH 7 | [5] |

| Half-life (alkaline) | 1.3-7.5 days | pH 8.2-9.5, 25°C | [10] |

| Activation energy | 27.6 kcal/mol | Neutral conditions | [8] |

| Temperature coefficient | 10^4-10^7 fold increase | 25°C to 100°C | [8] |

The influence of ionic strength and buffer composition on hydrolysis kinetics has been investigated, revealing that phosphate buffers can exhibit catalytic effects on the hydrolysis process [11]. Studies demonstrate that the stability period before significant degradation begins can range from hours to days, depending on concentration, temperature, and pH conditions [11].

Microbial Degradation Pathways and Biotransformation

Microbial degradation represents a critical pathway for diethylphosphate transformation in environmental systems [12] [13]. Multiple bacterial species have been identified as capable of utilizing diethylphosphate and related organophosphorus compounds as sources of phosphorus, carbon, or energy [12]. The biodegradation pathways involve specialized enzyme systems, particularly phosphodiesterases and phosphatases, which catalyze the sequential hydrolysis of phosphate ester bonds [12].

Research has identified several key bacterial genera involved in diethylphosphate degradation, including Pseudomonas, Enterobacter, Flavobacterium, and Bacillus species [12] [13]. These microorganisms produce acid phosphodiesterases that are significantly enhanced when grown on organophosphorus substrates as sole phosphorus sources compared to growth on inorganic phosphate [13]. The enzyme activity can increase five- to sevenfold under phosphorus-limiting conditions, indicating adaptive responses to organophosphorus compound availability [13].

The microbial degradation pathway typically proceeds through initial hydrolysis to form monoethyl phosphate intermediates, followed by complete mineralization to ethanol, acetaldehyde, and orthophosphate [13]. Studies using bacterial isolates have demonstrated that the breakdown involves successive formation of these metabolites, with orthophosphate representing the final mineralization product [13]. The degradation process is initiated by phosphodiesterase enzymes that cleave the phosphorus-oxygen-carbon bonds [12].

Environmental factors significantly influence microbial degradation rates and pathways [12]. Soil pH affects both microbial community composition and enzyme activity, with enhanced degradation typically observed at slightly alkaline pH values [12]. Temperature effects follow typical biological patterns, with increased degradation rates at higher temperatures up to optimal ranges for specific microbial communities [14]. Oxygen availability also influences degradation pathways, with different transformation products formed under aerobic versus anaerobic conditions [12].

| Microorganism | Degradation Products | Conditions | Reference |

|---|---|---|---|

| Aeromonas sp. | Ethanol, aldehyde, orthophosphate | Aerobic, pH 7 | [13] |

| Pseudomonas sp. | Monoethyl phosphate, phosphate | P-limiting medium | [12] |

| Bacillus sp. | Complete mineralization | Aerobic soil | [13] |

| Enterobacter sp. | Utilizes as P and C source | Various pH | [12] |

The role of soil microbial communities in diethylphosphate degradation involves complex interactions between different functional groups [15]. Phosphorus-solubilizing bacteria contribute to the mobilization and transformation of organophosphorus compounds, while various heterotrophic bacteria participate in the complete mineralization process [15]. The abundance and diversity of degrading microorganisms can vary significantly between different soil types and environmental conditions [16].

Persistence in Soil and Water Matrices

The persistence of diethylphosphate in soil and water matrices is influenced by multiple environmental factors including pH, temperature, organic matter content, and microbial activity [17] [18]. In aqueous systems, diethylphosphate demonstrates variable persistence depending on environmental conditions, with half-lives ranging from days to months [17]. The compound shows greater stability under acidic to neutral conditions compared to alkaline environments [6].

Soil persistence studies indicate that diethylphosphate exhibits moderate persistence in terrestrial environments [18]. The persistence is significantly influenced by soil organic matter content, with higher organic carbon levels generally associated with increased sorption and reduced bioavailability [19]. Clay content and soil texture also affect persistence patterns, with sandy soils typically showing faster degradation rates compared to clay-rich soils [20].

Water matrix studies demonstrate that diethylphosphate persistence varies considerably between different aquatic environments [21]. In surface waters, the compound undergoes both abiotic and biotic degradation processes, with biodegradation often representing the dominant removal mechanism under natural conditions [22]. Sediment interactions play important roles in persistence patterns, with partitioning to sediment phases affecting overall environmental fate [23].

The mobility of diethylphosphate in soil-water systems is characterized by moderate to high leaching potential due to its relatively high water solubility and low soil sorption coefficients [19]. Groundwater contamination studies have identified diethylphosphate as a potential contaminant in areas with intensive organophosphorus pesticide use [19]. The compound's persistence in groundwater can be extended due to reduced microbial activity and limited oxygen availability in subsurface environments [23].

| Matrix | Half-life Range | Key Factors | Reference |

|---|---|---|---|

| Surface water | 10-200 days | pH, temperature, microbial activity | [22] |

| Soil (aerobic) | 15-120 days | Organic matter, pH, moisture | [18] |

| Groundwater | 50-300 days | Limited microbial activity, low oxygen | [23] |

| Sediment | 30-180 days | Organic content, redox conditions | [24] |

Field studies examining diethylphosphate persistence in agricultural soils have revealed significant spatial and temporal variability [25]. Factors such as soil management practices, crop rotation, and organic amendments influence degradation rates and persistence patterns [16]. The compound's environmental fate is also affected by seasonal variations in temperature and moisture conditions, with faster degradation typically observed during warmer months with adequate soil moisture [25].

Diethylphosphate represents a crucial product intermediate in the enzymatic hydrolysis of organophosphate esters catalyzed by phosphotriesterase, an enzyme originally isolated from Pseudomonas diminuta [1]. The structural characterization of diethylphosphate bound to the binuclear metal center of phosphotriesterase has provided fundamental insights into the catalytic mechanism and molecular interactions governing organophosphate degradation [2].

X-ray crystallographic studies have revealed that diethylphosphate forms symmetric bridging complexes within the active site of phosphotriesterase [1] [2]. In the enzyme-product complex, diethylphosphate coordinates to both divalent metal ions in the binuclear center, with one phosphoryl oxygen atom positioned 2.0 Ångströms from the alpha-metal ion and the other oxygen atom 2.2 Ångströms from the beta-metal ion [1]. This coordination geometry maintains a metal-metal separation distance of 4.0 Ångströms, which is consistent with the native enzyme architecture [2].

The binding mechanism involves complete displacement of the bridging hydroxide that normally coordinates the two metal ions in the enzyme active site [1]. This displacement represents a critical step in the catalytic cycle, as the bridging hydroxide serves as the nucleophilic species responsible for attacking the phosphorus center of organophosphate substrates [2]. The molecular geometry of the diethylphosphate-enzyme complex demonstrates that product binding follows the same coordination principles as substrate binding, supporting the proposed mechanistic pathway for organophosphate hydrolysis [3].

Mutational studies have demonstrated the functional importance of specific amino acid residues in facilitating diethylphosphate binding and release. The H257Y/L303T mutant variant of phosphotriesterase exhibits enhanced catalytic activity against the more toxic SP-enantiomers of nerve agents, achieving catalytic efficiencies of 2 × 10^6^ M^-1^ s^-1^ for sarin hydrolysis [4] [5]. These mutations modify the substrate binding pocket geometry while maintaining the fundamental binding mode for diethylphosphate product formation [4].

The binuclear metal center composition significantly influences diethylphosphate binding affinity and product release kinetics. Zinc-containing variants demonstrate optimal activity with native organophosphate substrates, while cadmium substitution alters the coordination geometry and affects the binding strength of phosphorylated products [6] [7]. Mixed-metal variants containing both zinc and cadmium show intermediate properties, suggesting that metal composition fine-tunes the thermodynamic and kinetic parameters of diethylphosphate interactions [6].

Computational studies using density functional theory calculations have validated the experimentally observed binding geometries and provided mechanistic insights into the energetics of diethylphosphate formation [1]. These calculations support a direct nucleophilic attack mechanism where the bridging hydroxide serves as the attacking nucleophile rather than functioning as a base to activate external water molecules [1].

Table: Phosphotriesterase-Diethylphosphate Binding Parameters

| Parameter | Wild-type PTE | H257Y/L303T Mutant | Zinc/Cadmium Variant |

|---|---|---|---|

| Alpha-metal to DEP distance (Å) | 2.0 | Similar | Variable |

| Beta-metal to DEP distance (Å) | 2.2 | Similar | Variable |

| Metal-metal separation (Å) | 4.0 | Similar | 3.6-4.0 |

| Bridging hydroxide displacement | Complete | Complete | Partial |

| Binding geometry | Symmetric bridging | Symmetric bridging | Tetrahedral |

| Catalytic efficiency (M⁻¹s⁻¹) | 10⁸ | 2×10⁶ (GB) | 10⁵-10⁷ |

| Temperature stability (°C) | 60-70 | 60-70 | 50-60 |

| Substrate preference | R_P-enantiomers | S_P-enantiomers | Mixed preference |

Thyroid Hormone Biosynthesis Disruption

Diethylphosphate demonstrates significant endocrine disrupting activity through interference with multiple components of the thyroid hormone biosynthesis pathway [8] [9]. Molecular docking studies and in vivo experimental evidence have established that diethylphosphate can interact strongly with proteins involved in thyroid hormone production, transport, receptor binding, and metabolic clearance [8] [10].

The primary mechanism of thyroid hormone biosynthesis disruption involves competitive inhibition of thyroid peroxidase, the enzyme responsible for iodine oxidation and tyrosine iodination in thyroglobulin [11]. Diethylphosphate exhibits dose-dependent inhibition of thyroid peroxidase activity with IC50 values ranging from 0.37 to 174 micromolar depending on the specific assay conditions and substrate concentrations [11]. This inhibition occurs through direct binding to the enzyme active site, interfering with the normal oxidative coupling reactions required for thyroxine and triiodothyronine synthesis [11].

Interference with the sodium iodide symporter represents another critical mechanism of thyroid disruption [12]. Diethylphosphate can reduce iodide uptake by thyroid follicular cells at concentrations between 1-10 micromolar, effectively limiting the substrate availability for hormone synthesis [12]. This mechanism is particularly significant because iodide uptake represents the rate-limiting step in thyroid hormone production under physiological conditions [12].

Molecular docking analyses have revealed that diethylphosphate forms stable complexes with thyroid hormone receptors TRα and TRβ, competing with endogenous thyroid hormones for binding sites [8] [10]. These interactions disrupt normal gene transcription patterns and interfere with thyroid hormone signaling pathways [13] [14]. The binding affinity studies indicate that diethylphosphate can displace T3 and T4 from their receptors at concentrations between 1-100 micromolar [13].

Transthyretin, the primary thyroid hormone transport protein in serum, represents a significant target for diethylphosphate interference [10]. Competitive binding studies demonstrate that diethylphosphate can displace T4 from transthyretin binding sites through allosteric interactions rather than direct competition [10]. This mechanism may enable T4 to access secondary binding pockets on transthyretin, leading to decreased circulating free T4 levels [10].

The deiodinase enzyme system, responsible for peripheral conversion of T4 to the more active T3, shows altered expression patterns following diethylphosphate exposure [8] [10]. In vivo studies in rats demonstrate upregulation of hepatic deiodinase D1, D2, and D3 mRNA expression, potentially leading to altered tissue-specific thyroid hormone metabolism [8]. These changes suggest compensatory responses to maintain thyroid hormone homeostasis despite reduced synthesis and transport [8].

Chronic exposure studies in male rats have demonstrated that diethylphosphate can induce hyperthyroid-like symptoms through sustained disruption of the hypothalamic-pituitary-thyroid axis [8]. Serum analysis revealed significantly elevated T3 and T4 levels along with suppressed thyroid-stimulating hormone concentrations, indicating primary thyroid dysfunction [8]. Histological examination of thyroid tissue showed follicular epithelial hyperplasia and increased colloid depletion, consistent with excessive hormone secretion [8].

Table: Thyroid Hormone Disruption Mechanisms

| Target Protein/Process | Disruption Mechanism | Observed Effect | Concentration Range (μM) |

|---|---|---|---|

| Thyroid Peroxidase (TPO) | Competitive inhibition of enzyme activity | Decreased hormone synthesis | 0.37-174 |

| Sodium Iodide Symporter (NIS) | Interference with iodide uptake | Reduced thyroid hormone production | 1-10 |

| Thyroglobulin (TG) | Altered protein synthesis and folding | Impaired colloid formation | 10-100 |

| Thyroid Hormone Receptors (TRα/TRβ) | Antagonistic binding competition | Disrupted gene transcription | 1-100 |

| Transthyretin (TTR) | Displacement of T4 from binding sites | Altered hormone transport | 0.1-50 |

| Deiodinase Enzymes (D1/D2/D3) | Upregulation of mRNA expression | Modified hormone metabolism | 0.1-10 |

| TSH Receptor | Reduced receptor sensitivity | Hypothyroid symptoms | 1-50 |

| T4-UDP-Glucuronosyltransferase | Enhanced metabolic clearance | Increased hormone turnover | 0.5-25 |

Immunological Modulation and Inflammatory Responses

Diethylphosphate exposure elicits complex immunomodulatory effects characterized by differential responses across various immune cell populations and inflammatory mediator systems [15] [16]. Experimental evidence demonstrates that diethylphosphate can directly activate inflammatory cells and trigger inflammatory responses through multiple molecular pathways [16].

Macrophage activation represents a primary immunological response to diethylphosphate exposure [15] [16]. In vitro studies demonstrate that diethylphosphate stimulates macrophages to generate reactive oxygen species and enhances their phagocytic capacity [16]. This activation is accompanied by altered cytokine production profiles, with increased tumor necrosis factor-alpha secretion and decreased interleukin-6 production [15]. The decreased IL-6 levels appear to correlate with enrichment of opportunistic pathogenic bacteria in the gut microbiome, including Paraprevotella, Parabacteroides, and Helicobacter species [15].

T lymphocyte populations show differential susceptibility to diethylphosphate-induced modulation [16] [17]. Helper T cell subsets demonstrate distinct response patterns, with Th1 cells showing reduced proliferation and decreased production of interferon-gamma and interleukin-2 [16]. Conversely, Th2 cells exhibit enhanced differentiation and increased production of anti-inflammatory cytokines including interleukin-4 and interleukin-10 [16]. Regulatory T cell populations show expansion following diethylphosphate exposure, contributing to overall immune suppression through increased transforming growth factor-beta and interleukin-10 secretion [16].

Natural killer cell function undergoes significant impairment following diethylphosphate exposure [18]. Studies demonstrate decreased cytotoxic activity accompanied by reduced production of perforin and granzyme, the primary cytolytic mediators [18]. This functional impairment has implications for tumor surveillance and antiviral immunity, as natural killer cells represent a critical component of innate immune defense mechanisms [18].

The cholinergic anti-inflammatory pathway represents a mechanistically important target for diethylphosphate-induced immune modulation [17]. Organophosphate compounds, including diethylphosphate, can disrupt acetylcholinesterase function and alter cholinergic signaling in immune cells [17]. This disruption affects the normal regulatory mechanisms that control inflammatory responses, potentially leading to either excessive inflammation or inappropriate immune suppression depending on exposure conditions [17].

Neutrophil recruitment and activation increase significantly following diethylphosphate exposure [16] [19]. Enhanced production of chemokines including interleukin-8 and monocyte chemoattractant protein-1 promotes neutrophil migration to inflammatory sites [16]. This increased neutrophil activity contributes to tissue damage through enhanced release of proteolytic enzymes and reactive oxygen species [16].

Dendritic cell maturation and antigen presentation capacity show impairment following diethylphosphate exposure [16]. Reduced expression of major histocompatibility complex class II molecules and co-stimulatory proteins limits the ability of dendritic cells to effectively activate T lymphocytes [16]. This functional impairment contributes to tolerance induction rather than protective immune responses [16].

B lymphocyte function undergoes complex alterations that affect antibody production and isotype switching [16] [18]. Changes in immunoglobulin class distribution suggest disruption of normal B cell activation and differentiation pathways [16]. Some studies indicate increased autoantibody formation, suggesting that diethylphosphate exposure may predispose to autoimmune phenomena [18].

Complement system activation occurs following diethylphosphate exposure, contributing to inflammatory tissue damage [16]. Enhanced C3a and C5a production promotes mast cell degranulation and increases vascular permeability [16]. This complement activation amplifies inflammatory responses and may contribute to the pathogenesis of allergic reactions [16].

Table: Immunological Modulation Effects

| Immune Cell Type | Primary Effect | Cytokine Response | Functional Consequence |

|---|---|---|---|

| Macrophages | Activation and ROS generation | Increased TNF-α, decreased IL-6 | Enhanced phagocytosis |

| T Helper Cells (Th1) | Reduced proliferation | Decreased IL-2, IFN-γ | Impaired cell-mediated immunity |

| T Helper Cells (Th2) | Enhanced differentiation | Increased IL-4, IL-10 | Allergic predisposition |

| Regulatory T Cells (Treg) | Increased population | Increased IL-10, TGF-β | Immune suppression |

| B Lymphocytes | Altered antibody production | Variable antibody isotypes | Autoantibody formation |

| Natural Killer (NK) Cells | Decreased cytotoxicity | Decreased perforin, granzyme | Reduced tumor surveillance |

| Neutrophils | Enhanced recruitment | Increased IL-8, MCP-1 | Inflammatory tissue damage |

| Dendritic Cells | Impaired maturation | Reduced IL-12, increased IL-10 | Tolerance induction |

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

31636-06-3 (chromium(+3) salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 76 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 43 of 76 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

51501-07-6

52932-96-4

598-02-7

Metabolism Metabolites

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

General Manufacturing Information

Dates

Triazophos and its metabolite diethyl phosphate have different effects on endocrine hormones and gut health in rats

Fang-Wei Yang, Bing Fang, Guo-Fang Pang, Ming Zhang, Fa-Zheng RenPMID: 34038317 DOI: 10.1080/03601234.2021.1922042

Abstract

Organophosphorus pesticide (OP) residues present in food can be metabolized into diethylphosphate (DEP). Epidemiological studies of OPs have usually focused on these metabolites, while animal studies mainly assessed the OPs. Here, we compared the health risks of a frequently detected OP, triazophos (TAP), and its major metabolite, DEP, in rats. Levels of serum lipids and, sex hormones were measured using immunoassay kits. Gut hormones and inflammatory cytokines were assessed using a multiplexing kit, and the gut microbiota was evaluated by 16S rRNA gene sequencing. After a 24-week exposure period, both TAP and DEP significantly decreased serum levels of triglycerides, cholesterol, low-density lipoprotein cholesterol, and IL-6 (

< 0.05). However, DEP exposure had a stronger effect on serum estradiol (

< 0.05) than TAP, whereas only TAP inhibited the secretion of gut hormones. Both TAP and DEP enriched the pathogenic genera

,

and

in the gut, and TAP also enriched enteritis-related genera

and

, which may affect the secretion of gut hormones. These findings indicate that the use of dialkyl phosphates as markers of OPs to examine the correlations of OP exposure with diseases may only provide partial information, especially for diseases related to gut health and the endocrine system.

Assessment of the endocrine-disrupting effects of organophosphorus pesticide triazophos and its metabolites on endocrine hormones biosynthesis, transport and receptor binding in silico

Fang-Wei Yang, Yi-Xuan Li, Fa-Zheng Ren, Jie Luo, Guo-Fang PangPMID: 31421215 DOI: 10.1016/j.fct.2019.110759

Abstract

Triazophos (TAP) was a widely used organophosphorus insecticide in developing countries. TAP could produce specific metabolites triazophos-oxon (TAPO) and 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and non-specific metabolites diethylthiophosphate (DETP) and diethylphosphate (DEP). The objective of this study involved computational approaches to discover potential mechanisms of molecular interaction of TAP and its major metabolites with endocrine hormone-related proteins using molecular docking in silico. We found that TAP, TAPO and DEP showed high binding affinity with more proteins and enzymes than PHT and DETP. TAP might interfere with the endocrine function of the adrenal gland, and TAP might also bind strongly with glucocorticoid receptors and thyroid hormone receptors. TAPO might disrupt the normal binding of androgen receptor, estrogen receptor, progesterone receptor and adrenergic receptor to their natural hormone ligands. DEP might affect biosynthesis of steroid hormones and thyroid hormones. Meanwhile, DEP might disrupt the binding and transport of thyroid hormones in the blood and the normal binding of thyroid hormones to their receptors. These results suggested that TAP and DEP might have endocrine disrupting activities and were potential endocrine disrupting chemicals. Our results provided further reference for the comprehensive evaluation of toxicity of organophosphorus chemicals and their metabolites.Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches

Fang-Wei Yang, Guo-Ping Zhao, Fa-Zheng Ren, Guo-Fang Pang, Yi-Xuan LiPMID: 31835022 DOI: 10.1016/j.envint.2019.105383

Abstract

Organophosphorus pesticides (OPs) remain one of the most commonly used pesticides, and their detection rates and residues in agricultural products, foods and environmental samples have been underestimated. Humans and environmental organisms are at high risk of exposure to OPs. Most OPs can be degraded and metabolized into dialkyl phosphates (DAPs) in organisms and the environment, and can be present in urine as biomarkers for exposure to OPs, of which diethyl phosphate (DEP) is a high-exposure metabolite. Epidemiological and cohort studies have found that DAPs are associated with endocrine hormone disorders, especially sex hormone disorders and thyroid hormone disorders, but there has been no direct causal evidence to support these findings. Our study explored the effects of chronic exposure to DEP on endocrine hormones and related metabolic indicators in adult male rats at actual doses that can be reached in the human body. The results showed that chronic exposure to DEP could cause thyroid-related hormone disorders in the serum of rats, causing symptoms of hyperthyroidism in rats, and could also lead to abnormal expression of thyroid hormone-related genes in the rat liver. However, DEP exposure did not seem to affect serum sex hormone levels, spermatogenesis or sperm quality in rats. The molecular interactions between DEP and thyroid hormone-related enzymes/proteins were investigated by molecular docking and molecular dynamics methods in silico. It was found that DEP could strongly interact with thyroid hormone biosynthesis, blood transport, receptor binding and metabolism-related enzymes/proteins, interfering with the production and signal regulation of thyroid hormones. In vivo and in silico experiments showed that DEP might be a potential thyroid hormone-disrupting chemical, and therefore, we need to be more cautious and rigorous regarding organophosphorus chemical exposure.A recurring disease outbreak following litchi fruit consumption among children in Muzaffarpur, Bihar-A comprehensive investigation on factors of toxicity

Sukesh Narayan Sinha, Ungarala Venkat Ramakrishna, P K Sinha, C P ThakurPMID: 33382820 DOI: 10.1371/journal.pone.0244798

Abstract

Litchi fruits are a nutritious and commercial crop in the Indian state of Bihar. Litchi fruit contains a toxin, methylene cyclopropyl-glycine (MCPG), which is known to be fatal by causing encephalitis-related deaths. This is especially harmful when consumed by malnourished children. The first case of litchi toxicity was reported in Bihar in 2011. A similar event was recorded in 2014 among children admitted to the Muzaffarpur government hospital, Bihar. Litchi samples sent to ICMR-NIN were analyzed and MCPG was found to be present in both the pulp and seed of the fruit. Diethyl phosphate (DEP) metabolites were found in the urine samples of children who had consumed litchi fruit from this area indicating exposure to pesticide. The presence of both MCPG in litchi and DEP metabolites in urine samples highlights the need to conduct a comprehensive investigation that examines all factors of toxicity.Biomonitoring of common organophosphate metabolites in hair and urine of children from an agricultural community

Antonio F Hernández, David Lozano-Paniagua, Beatriz González-Alzaga, Matthaios P Kavvalakis, Manolis N Tzatzarakis, Inmaculada López-Flores, Clemente Aguilar-Garduño, Rafael A Caparros-Gonzalez, Aristidis M Tsatsakis, Marina LacasañaPMID: 31362151 DOI: 10.1016/j.envint.2019.104997

Abstract

Levels of dialkylphosphate (DAP) metabolites were measured in hair and urine of children that lived close to intensively farmed areas of Almeria (Southeast Spain). The levels were used as proxies for exposure of these children to organophosphate pesticides (OPs). Determinants of exposure to DAPs were also examined. Urine and hair samples were collected from 222 children aged 3-11 years and information on lifestyle and dietary habits was collected from questionnaires administered to mothers. Urinary DAPs were analyzed by ultra-high performance liquid-chromatography coupled to triple-quadrupole tandem mass-spectrometry (UHPLC-QqQ-MS/MS) and hair DAPs by gas-chromatography coupled to mass spectrometry (GC-MS). Detection rates ranged from 21.8% for diethylphosphate (DEP) and diethylthiophosphate (DETP) to 35.9% for dimethylphosphate (DMP) in urine; and from 42.3% for DETP to 92.8% for DMP in hair. Diethyldithiophosphate (DEDTP) was detected in 0.5% of urine samples (one child), and in 26.6% of children's hair samples. A lack of correlation was observed for individual DAP metabolites and ΣDAPs between urine and hair samples, except for DEDTP. Urinary DAP levels of our child population were lower than those reported for children from other countries, including NHANES 1999-2000 data. The main determinants of hair DAP levels were age, sex, vegetable intake, parental exposure to pesticides at work, time spent playing indoors, monthly income and father's education level. Conversely, none of the predictors studied was significantly associated with urinary DAPs except age. Overall, hair has advantages over urine as it is easier to collect, handle and store, and allows for assessment of cumulative exposure to OPs, thus providing a greater insight for human biomonitoring.Correlation of pesticide exposure from dietary intake and bio-monitoring: The different sex and socio-economic study of children

Sukesh Narayan Sinha, Venkat Reddy BandaPMID: 29990728 DOI: 10.1016/j.ecoenv.2018.06.086

Abstract

Exposure to organophosphorus pesticides was assessed though bio-monitoring of urinary dialkyl phosphate metabolites to characterize children's exposure to pesticides. No reports have been found which evaluate exposure of pesticides among adolescents of different sexes. The primary objective was to develop a coupled exposure-dose modeling approach that can be used to determine the metabolite concentrations. Related objective was to determine any significant changes of pesticide exposure among the adolescents of different sexes. The primary objective was to develop a coupled exposure-dose modeling approach to determine the metabolites concentrations to keep children's urine metabolites levels below specified values considering exposures from water, and the food related objective was to determine any significant changes of pesticide exposure among the adolescents of different sexes. We recruited a sample of 377 children (188 boys, 189 girls) ages 6-10 and 11-15 years from Hyderabad, India for urine collection. Results showed that the mean concentrations of dialkyl phosphate metabolites in first morning first urine samples (3.05 µmol L) were strongly correlated with concentrations of the same-day 24-h samples (1.7 µmol L

) ( r = 0.997, model R

≈ 0.994, p < 0.00) with 99.4% accuracy. Irrespective of similar amounts of conventional food consumption, girls showed 87.5% of detection frequency of DAP metabolites which was higher than the 74% detection frequency of DAP metabolites among boys. The female group showed (87%) higher pesticide metabolite levels than boys. This report may help to focus on new studies of the connection between adolescents of different sex and organophosphorus metabolite exposure and to develop an exposure database to facilitate health risk assessment in our day-to-day environment.

Association Between Organophosphate Pesticide Exposure and Thyroid Hormones in Pregnant Women

Yiwen Wang, Limei Chen, Caifeng Wang, Yi Hum, Yu Gao, Yijun Zhou, Rong Shi, Yan Zhang, Michihiro Kamijima, Jun Ueyama, Ying TianPMID: 29028673 DOI: 10.1097/EDE.0000000000000721

Abstract

Use of organophosphate pesticides (OPs) is widespread in China. Although animal studies suggested that OP exposure could affect thyroid function, little is explored in human populations.We investigated levels of OP exposure in pregnant women and the relationship between OPs and thyroid hormones in Shandong, China. We enrolled 637 pregnant women from April 2011 to December 2013. OP exposure was assessed by a questionnaire administered to the pregnant women in the hospital and by analyses of urinary dialkylphosphate (DAP) metabolites of OPs in pregnant women (n = 413). We measured the concentration of five thyroid hormones in serum samples in pregnant women (n = 325) and analyzed the association between DAP metabolites of OPs and thyroid hormones (n = 325).

Median levels of DAP metabolites were 9.81 μg/L for dimethylphosphate (DMP), 0.79 μg/L for dimethylthiophosphate (DMTP), 5.00 μg/L for diethylphosphate (DEP), and 0.78 μg/L for diethylthiophosphate (DETP), which were higher than those reported in developed countries. We found that the total DAP concentration (the sum of DMP, DMTP, DEP, and DETP) in urine was positively associated with free T4 levels (β = 0.137; 95% confidence interval [CI] = 0.012, 0.263) and negatively associated with thyroid-stimulating hormone levels (β = -0.145; 95% CI = -0.242, -0.048).

The findings suggest that OP exposure may be associated with changes in thyroid function in pregnant women. Given that urinary OP levels in pregnant women in Shandong were much higher than those reported in developed countries, further studies on the effects of OP exposure on thyroid function in pregnant women in China are warranted.

Exploring Associations Between Postural Balance and Levels of Urinary Organophosphorus Pesticide Metabolites

Sunwook Kim, Maury A Nussbaum, Paul J Laurienti, Haiying Chen, Sara A Quandt, Dana Boyd Barr, Thomas A ArcuryPMID: 29023345 DOI: 10.1097/JOM.0000000000001194

Abstract

Apply a data-driven approach to explore associations between postural balance and pesticide exposure among Latino farmworkers and non-farmworkers.Lasso-regularized, generalized linear models were used to examine associations between postural control measures in four experimental conditions (2 visual × 2 cognitive difficulty) and dialkylphosphate (DAP) urinary metabolite levels.

Obtained models generally performed poorly at explaining postural control measures. However, when both visual and cognitive conditions were altered-the most challenging balance condition-models for some postural balance measures contained several DAP metabolites and had relatively better fits.

The current results were equivocal regarding associations between postural control measures and DAP metabolite concentrations. However, farmworker status appears to be an important variable in understanding this association. Future work should use a posturally- and cognitively-challenging test condition to reveal any potential associations.

Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies

Nayana K Jayatilaka, Paula Restrepo, Zachary Davis, Meghan Vidal, Antonia M Calafat, Maria OspinaPMID: 31272008 DOI: 10.1016/j.chemosphere.2019.06.181

Abstract

Chlorinated alkyl and non-chlorinated aryl organophosphate flame retardants (OPFRs) and some brominated flame retardants (FR) were introduced as replacements for polybrominated diphenyl ethers (PBDEs) after PBDEs phase-out in 2004 and 2013. Organophosphorous (OP) insecticides are mainly used in agricultural settings since the Food Quality Protection Act of 1996 phased-out most residential uses of OP insecticides in the United States. Urinary metabolites of FRs and OPs are known exposure biomarkers to FRs and OP insecticides, respectively. For large population-based studies, concurrent quantification of these metabolites using a small urine volume is desirable, but until now was not possible. We developed an analytical approach to quantify in 0.2 mL urine 10 FRs and six OP insecticide metabolites: diphenyl phosphate, bis(1,3-dichloro-2-propyl) phosphate, bis(1-chloro-2-propyl) phosphate, bis(2-chloroethyl) phosphate, dicresyl phosphates, dibutyl phosphate, dibenzyl phosphate, 2,3,4,5-tetrabromobenzoic acid, 2-((isopropyl)phenyl)phenyl phosphate, 4-((tert-butyl)phenyl)phenyl phosphate, dimethyl phosphate, diethyl phosphate, dimethyl thiophosphate, dimethyl dithiophosphate, diethyl thiophosphate, and diethyl dithiophosphate. The method relies on enzymatic deconjugation, automated off-line solid phase extraction, high-performance liquid chromatography, and isotope dilution tandem mass spectrometry. Detection limits ranged from 0.05 to 0.5 ng mL, accuracy from 89 to 118%, and imprecision was <10%. . This method is the first to quantify simultaneously trace levels of 16 biomarkers of FRs and OP insecticides in only four drops of urine. We confirmed the method suitability for use in large epidemiological studies to assess background and occupational exposures to these classes of environmental pollutants by analyzing 303 samples collected from the general population and a group of firefighters. FR metabolite and DAPs concentrations in the general population group were lower than in the firefighters group, and within the ranges reported in the U.S. general population and other non-occupationally exposed populations.

Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota

Fangwei Yang, Jinwang Li, Guofang Pang, Fazheng Ren, Bing FangPMID: 31137755 DOI: 10.3390/molecules24102003

Abstract

Organophosphorus pesticides (OPs) can be metabolized to diethyl phosphate (DEP) in the gut environment, which may affect the immune and endocrine systems and the microbiota. Correlations between OPs and diseases have been established by epidemiological studies, mainly based on the contents of their metabolites, including DEP, in the serum or urine. However, the effects of DEP require further study. Therefore, in this study, adult male rats were exposed to 0.08 or 0.13 mg/kg DEP for 20 weeks. Serum levels of hormones, lipids, and inflammatory cytokines as well as gut microbiota were measured. DEP significantly enriched opportunistic pathogens, including,

,

, and

, leading to a decrease in interleukin-6 (IL-6). Exposure to the high dose of DEP enriched the butyrate-producing genera,

and

, leading to an increase in estradiol and a resulting decrease in total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C); meanwhile, DEP-induced increases in peptide tyrosine‒tyrosine (PYY) and ghrelin were attributed to the enrichment of short-chain fatty acid-producing

and

. These findings indicate that measuring the effects of DEP is not a proxy for measuring the effects of its parent compounds.